(3R)-pyrrolidin-3-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3R)-pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCUGPQOZNYIMV-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922492-65-7 | |
| Record name | (3R)-pyrrolidin-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3r Pyrrolidin 3 Ylmethanamine and Chiral Pyrrolidine Scaffolds
Asymmetric Synthesis Approaches to the Pyrrolidine (B122466) Ring System
The construction of the chiral pyrrolidine core can be achieved through a variety of powerful asymmetric methods, which can be broadly categorized into catalytic, auxiliary-controlled, and biocatalytic approaches. These strategies provide access to a wide range of substituted pyrrolidines with high levels of stereocontrol.
Stereoselective Catalysis in Pyrrolidine Ring Formation
Stereoselective catalysis is a cornerstone of modern asymmetric synthesis, offering efficient routes to chiral molecules. In the context of pyrrolidine synthesis, several catalytic strategies have proven to be highly effective.
One of the most versatile methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various olefinic dipolarophiles. This reaction provides direct access to highly functionalized and stereochemically complex pyrrolidines. The stereochemical outcome of these cycloadditions can be controlled by the use of chiral metal catalysts, allowing for the synthesis of different stereoisomers from the same starting materials.
Palladium-catalyzed carboamination and carboetherification reactions of alkenes bearing pendant nitrogen or oxygen functionalities have also emerged as a powerful tool for the stereoselective construction of pyrrolidines. These reactions involve the intramolecular insertion of an alkene into a Pd-heteroatom bond, leading to the formation of the heterocyclic ring with concomitant creation of a C-C bond. The use of chiral ligands for the palladium catalyst allows for excellent control over the diastereoselectivity of the cyclization. For instance, the reaction of γ-amino alkenes with aryl or alkenyl halides in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand can yield 2,5-disubstituted pyrrolidines with high levels of cis or trans selectivity, depending on the reaction conditions and the nature of the substrate and ligand.
Furthermore, gold-catalyzed tandem reactions have been developed for the expedient synthesis of pyrrolidine derivatives. For example, a tandem alkyne hydroamination/iminium ion formation/allylation reaction catalyzed by gold can provide access to pyrrolidines with a tetrasubstituted carbon stereocenter. utrgv.edu
Chiral Auxiliary-Mediated Strategies for Enantiocontrol
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and often recycled. This strategy has been widely applied to the synthesis of chiral pyrrolidines.
A prominent example is the use of sulfinimine-derived chiral auxiliaries . Enantiopure homoallylic sulfonamides, derived from sulfinimines, can undergo iodocyclization to afford trans-2,5-disubstituted 3-iodopyrrolidines with high stereoselectivity. najah.edu This method provides a reliable route to this important class of pyrrolidine derivatives. Similarly, the Horner-Wadsworth-Emmons reaction of aldehydes with sulfinimine-derived 3-oxo pyrrolidine phosphonates represents another effective method for the asymmetric synthesis of functionalized cis-2,5-disubstituted 3-oxo pyrrolidines. researchgate.net
The use of chiral N-acylhydrazones as radical acceptors has also been explored for the stereocontrolled synthesis of chiral amines, which can be precursors to pyrrolidines. Manganese-mediated intermolecular radical additions to these chiral hydrazones proceed with a high degree of stereocontrol, enabling the synthesis of α-branched amines with excellent enantiomeric excess. ethz.ch
Another approach involves the use of chiral auxiliaries derived from the chiral pool , such as amino acids or sugars. organic-chemistry.org For instance, enantiopure pyrrolidines have been obtained through 1,3-dipolar cycloadditions of stabilized azomethine ylides to sugar-derived enones. Current time information in Bangalore, IN.
Enzymatic and Biocatalytic Routes to Chiral Pyrrolidines
Enzymes and biocatalysts offer a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Their ability to operate under mild conditions and with exquisite stereoselectivity makes them attractive tools for the synthesis of chiral pyrrolidines.
A notable development is the use of engineered cytochrome P450 enzymes for the intramolecular C(sp³)–H amination of organic azides. Through directed evolution, variants of cytochrome P411 have been created that can catalyze the insertion of an alkyl nitrene into a C-H bond to form the pyrrolidine ring with good to excellent enantioselectivity. organic-chemistry.orgresearchgate.netnih.gov This "new-to-nature" enzymatic reaction provides a direct and efficient route to chiral pyrrolidines from simple azide (B81097) precursors. organic-chemistry.orgresearchgate.netnih.gov
Transaminases (TAs) have also been employed in the asymmetric synthesis of chiral pyrrolidines. A chemoenzymatic cascade involving a highly regioselective and stereoselective ω-TA-mediated reductive amination of an achiral 1,4-diketone can generate an optically active pyrroline (B1223166) intermediate. This intermediate can then be diastereoselectively converted to the corresponding pyrrolidine using a monoamine oxidase (MAO-N) and a reducing agent. organicchemistrydata.org
Furthermore, laccases have been used in the biocatalytic synthesis of highly functionalized pyrrolidine-2,3-diones. The laccase-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, leads to the formation of new all-carbon quaternary stereocenters with high efficiency and stereoselectivity. rsc.org
A one-pot photoenzymatic synthesis route has also been reported for the production of N-Boc-3-amino/hydroxy-pyrrolidine with high conversions and greater than 99% enantiomeric excess. Current time information in Bangalore, IN.researchgate.net This process combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction step. Current time information in Bangalore, IN.researchgate.net
Enantioselective Routes to (3R)-Pyrrolidin-3-ylmethanamine
The synthesis of this compound, with its specific stereochemistry at the C3 position, requires precise control over the synthetic route. While direct syntheses are continually being developed, insights can be gained from the efficient synthesis of closely related analogs.
Development of Practical and Efficient Synthetic Protocols
A highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, provides a valuable blueprint for accessing the (3R)-pyrrolidin-3-yl scaffold. numberanalytics.com This multi-step synthesis highlights key transformations that are both practical and scalable. numberanalytics.com
While this synthesis yields a propanenitrile derivative, the conversion of the nitrile group to an aminomethyl group is a well-established transformation in organic synthesis, typically achieved through reduction using reagents such as lithium aluminum hydride or catalytic hydrogenation under more forcing conditions. This suggests a viable pathway to the target molecule, this compound.
Control of Absolute and Relative Stereochemistry in Pyrrolidine Synthesis
The control of both absolute and relative stereochemistry is paramount in the synthesis of complex molecules like this compound. The absolute stereochemistry refers to the three-dimensional arrangement of atoms at a chiral center, while relative stereochemistry describes the spatial relationship between multiple chiral centers within a molecule.
In the synthesis of the aforementioned propanenitrile derivative, the absolute stereochemistry is established through the use of a chiral catalyst in the asymmetric hydrogenation step. numberanalytics.com The choice of the enantiomer of the chiral ligand (in this case, DM-SEGPHOS) dictates which enantiomer of the product is formed. numberanalytics.com
Relative stereochemistry is controlled through subsequent stereospecific reactions. The SN2 reaction with methylamine, for example, proceeds with a predictable inversion of configuration, thus setting the stereochemistry at one center relative to another that was previously established. numberanalytics.com
More broadly, the control of stereochemistry in pyrrolidine synthesis can be achieved through various means. In 1,3-dipolar cycloadditions, the relative stereochemistry of the substituents in the resulting pyrrolidine ring is influenced by the geometry of the alkene and the azomethine ylide, as well as the reaction conditions. The absolute stereochemistry is dictated by the chiral catalyst or auxiliary employed.
In methods starting from the chiral pool , the inherent chirality of the starting material, such as L-proline or a carbohydrate, predetermines the absolute stereochemistry of at least one stereocenter in the final pyrrolidine product. organic-chemistry.org Subsequent transformations must then be designed to control the relative stereochemistry of any newly introduced chiral centers.
Ultimately, the successful synthesis of a specific stereoisomer like this compound relies on a carefully designed synthetic sequence that employs a combination of these powerful stereocontrol elements.
Synthesis of Advanced Intermediates Precursor to this compound Scaffolds
The efficient construction of the chiral pyrrolidine framework is a critical aspect of synthesizing this compound and related structures. Researchers have developed several sophisticated strategies starting from both cyclic and acyclic precursors.
A common and effective approach utilizes readily available chiral starting materials such as proline and 4-hydroxyproline (B1632879) to introduce the pyrrolidine ring with a pre-defined stereocenter. mdpi.com This method ensures the production of optically pure compounds with good yields. mdpi.com For instance, the synthesis of various drug precursors containing the pyrrolidine ring often begins with these amino acids. mdpi.com
Another advanced methodology involves the stereoselective synthesis of substituted pyrrolidines. One notable key reaction is a one-pot reduction and regioselective cyclization of an azidoditosyl derivative to form the pyrrolidine ring. researchgate.net This approach provides a stereoselective route to functionalized pyrrolidines.
The "borrowing hydrogen" methodology has emerged as a powerful, atom-efficient tool for the direct synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines. researchgate.net These 3-pyrrolidinols can serve as versatile intermediates, which can be further converted to the desired aminomethylpyrrolidine scaffold.
Furthermore, 1,3-dipolar cycloaddition reactions offer a robust method for constructing the pyrrolidine ring. A notable example involves the reaction of a nitrile oxide with an N-protected 3-pyrroline (B95000) to form a pyrrolidine ring fused with an isoxazoline. scispace.com This bicyclic intermediate can then be elaborated to the target this compound scaffold. The diastereoselectivity of this cycloaddition can be controlled by the choice of base. scispace.com
The synthesis of highly functionalized pyrrolidines can also be achieved from carbohydrate-derived precursors. For example, a d-xylose-derived nitrone can undergo nucleophilic addition with agents like trimethylsilyl (B98337) cyanide to introduce an aminomethyl substituent, leading to the formation of a highly substituted aminomethylpyrrolidine. nih.gov
| Starting Material | Key Reaction/Methodology | Intermediate/Product | Reference |
| Proline/4-Hydroxyproline | Functionalization of existing chiral pool material | Various pyrrolidine-containing drug precursors | mdpi.com |
| Azidoditosyl derivative | One-pot reduction and regioselective cyclization | Substituted aminopyrrolidine | researchgate.net |
| 1,2,4-Butanetriol and primary amine | Borrowing hydrogen methodology | 3-Pyrrolidinol | researchgate.net |
| Nitrile oxide and N-benzyl-3-pyrroline | researchgate.netgoogle.com-Dipolar cycloaddition | Pyrrolidine-fused isoxazoline | scispace.com |
| d-Xylose-derived nitrone | Nucleophilic addition | (2S,3S,4R,5S)-2-(aminomethyl)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)pyrrolidine | nih.gov |
Derivatization Strategies of the (3R)-Pyrrolidine Core
Once the this compound scaffold is synthesized, its derivatization is crucial for exploring structure-activity relationships and developing novel therapeutic agents. The pyrrolidine ring and its side chain offer multiple points for functionalization.
A primary site for derivatization is the secondary amine of the pyrrolidine ring. This nitrogen can be readily alkylated or acylated to introduce a wide variety of substituents. For instance, tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate can be reacted with a carboxylic acid in the presence of a coupling agent like HATU to form the corresponding amide. googleapis.com This demonstrates a common strategy for functionalizing the pyrrolidine nitrogen.
The exocyclic primary amine of this compound is another key handle for derivatization. This amine can undergo reactions typical of primary amines, such as reductive amination or acylation, to introduce diverse functionalities. For example, a series of pyrrolidin-3-yl-N-methylbenzamides were synthesized and evaluated as histamine (B1213489) H3 receptor antagonists, highlighting the importance of derivatization at this position. nih.gov
Furthermore, the carbon backbone of the pyrrolidine ring can also be functionalized. For example, a protected pyrrolidine derivative can be deprotonated with a strong base and subsequently alkylated at a carbon atom alpha to the nitrogen. google.com This allows for the introduction of additional substituents onto the heterocyclic ring, further expanding the chemical space.
The development of arginase inhibitors showcases the extensive derivatization of the proline scaffold, a closely related structure. In this context, various substitutions, including hydroxyl, alkyl, piperidine, and aliphatic amino groups, have been introduced onto the pyrrolidine ring to optimize biological activity. mdpi.com
Even enzymatic transformations can be considered a form of derivatization. A novel biotransformation of an aminopyrrolidine ring to an aminopiperidine ring has been observed, which proceeds through hydroxylation and ring-opening of the pyrrolidine, followed by intramolecular cyclization. nih.gov
| Derivatization Site | Reaction Type | Example Product/Derivative | Reference |
| Pyrrolidine Nitrogen (secondary amine) | Acylation | tert-Butyl (3S)-3-(N-methyl-3,3-difluorocyclobutanecarboxamido)pyrrolidine-1-carboxylate | googleapis.com |
| Exocyclic Amine (primary amine) | Acylation | Pyrrolidin-3-yl-N-methylbenzamides | nih.gov |
| Pyrrolidine Ring Carbon (alpha to N) | Alkylation | tert-Butyl (3R)-3-[1-(3-bromobenzyl)-2-methoxy-2-oxoethyl]pyrrolidine-1-carboxylate | google.com |
| Pyrrolidine Ring | Multiple Substitutions | (2S,3R,4R)-4-Amino-3-(3-boronopropyl)pyrrolidine-2-carboxylic acid | mdpi.com |
| Pyrrolidine Ring | Enzymatic Transformation | Aminopiperidine derivative | nih.gov |
Application of 3r Pyrrolidin 3 Ylmethanamine As a Chiral Building Block in Complex Molecular Architectures
Construction of Diverse Heterocyclic Systems
The pyrrolidine (B122466) scaffold is a common motif in many biologically active natural and synthetic compounds. mdpi.com (3R)-pyrrolidin-3-ylmethanamine serves as a versatile starting material for the synthesis of a wide array of heterocyclic systems.
One notable application is in the synthesis of spirocyclic compounds. For instance, spiro[pyrrolidine-2,3′-oxindoles] can be synthesized through a multicomponent reaction involving azomethine ylides generated from 3-aminoindoline-2-ones hydrochloride, aldehydes, and (E)-nitroalkenes. mdpi.com This method allows for the regioselective construction of these complex heterocyclic structures.
Furthermore, the pyrrolidine ring of this compound can be incorporated into larger, more complex heterocyclic frameworks. For example, it has been used in the synthesis of 2-oxo-1,2-dihydrospirobenzo[d] Current time information in Bangalore, IN.nih.govoxazine-4,3'-pyrrolidines. nih.gov This synthesis involves an ortho-metalation of N-Boc anilines, followed by a reaction with N-Boc pyrrolidin-3-one and subsequent decarboxylative fragmentation. nih.gov
The versatility of this compound extends to the construction of various other heterocyclic systems, including pyrrolo[3,4-b]pyrroles and octahydropyrrolo[3,4-b]pyrroles, through intramolecular cycloaddition reactions of azomethine ylides. mdpi.com
Role in the Synthesis of Chiral Ligands and Organocatalysts
The chiral nature of this compound makes it an excellent starting material for the synthesis of chiral ligands and organocatalysts, which are crucial for asymmetric transformations. sigmaaldrich.com
Guanidinyl pyrrolidines derived from (S)-proline, a related chiral pyrrolidine, have been shown to be effective bifunctional catalysts for enantioselective conjugate additions. These catalysts can activate both the nucleophile and the electrophile, leading to high stereoselectivity in the Michael addition of various nucleophiles to α,β-unsaturated ketones.
Similarly, organocatalysts derived from pyrrolidine have been successfully employed in a variety of asymmetric reactions, including aldol (B89426) and Mannich reactions. mdpi.comresearchgate.net The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to achieve optimal performance in specific transformations. unito.it For example, the introduction of different substituents on the pyrrolidine ring can significantly influence the stereochemical outcome of the catalyzed reaction. unito.it
The development of novel pyrrolidine-based organocatalysts continues to be an active area of research, with a focus on improving catalyst efficiency, expanding substrate scope, and developing more sustainable synthetic methods. mdpi.comnih.gov
Asymmetric Construction of Precursors to Bioactive Molecules
This compound is a valuable chiral building block for the asymmetric synthesis of precursors to a wide range of bioactive molecules. nih.gov Its inherent chirality can be transferred to the target molecule, allowing for the stereoselective synthesis of complex natural products and pharmaceuticals. researchgate.net
For example, chiral pyrrolidine derivatives have been utilized in the synthesis of inhibitors of neuronal nitric oxide synthase (nNOS), which are potential therapeutic agents for various neurological disorders. nih.gov An improved synthesis of these inhibitors has been developed, which is shorter and more efficient than previous methods. nih.gov
The pyrrolidine ring is also a key structural feature of many antiviral and anticancer agents. The use of this compound and related compounds as chiral precursors allows for the efficient and stereoselective synthesis of these important therapeutic agents.
The table below summarizes some of the bioactive molecules and precursors that have been synthesized using this compound and related chiral pyrrolidines.
| Bioactive Molecule/Precursor | Therapeutic Area | Key Synthetic Strategy | Reference |
| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Neurological Disorders | Improved synthesis of chiral pyrrolidine inhibitors | nih.gov |
| Antitubercular Agents | Infectious Diseases | Combinatorial synthesis of chiral pentaamines and bis-heterocyclic compounds | nih.gov |
| Aspidophytine Tryptamine | Natural Product Synthesis | Synthesis from N-Boc pyrrolidin-3-one | nih.gov |
| Efavirenz | Antiviral (HIV) | Synthesis from N-Boc pyrrolidin-3-one | nih.gov |
Structure Activity Relationship Sar and Computational Investigations of 3r Pyrrolidin 3 Ylmethanamine Derivatives
Ligand-Based and Structure-Based Computational Drug Design Methodologies
Computational drug design has become an indispensable tool in the discovery and development of novel therapeutics, including those derived from (3R)-pyrrolidin-3-ylmethanamine. These methodologies are broadly categorized into ligand-based and structure-based approaches.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. One common ligand-based method is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For instance, a ligand-based pharmacophore was designed and used as a 3D query to screen chemical databases for novel inhibitors of the Cdk5/p25 complex, leading to the identification of pyrrolidine-2,3-dione (B1313883) derivatives as potential candidates. nih.gov
Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, often determined through techniques like X-ray crystallography or cryo-electron microscopy. mdpi.com This approach allows for the direct analysis of ligand-receptor interactions at the atomic level, facilitating the design of compounds with improved binding affinity and selectivity. For example, structure-based drug design was instrumental in the discovery of a novel series of pyrrolidine-1,2-dicarboxamides as factor Xa inhibitors. researchgate.net Similarly, this methodology guided the optimization of Benpyrine derivatives, leading to compounds with stronger binding affinity for TNF-α. researchgate.netnih.govacs.org The knowledge of the target's three-dimensional structure aids in developing inhibitors with specific interactions in the catalytic site. researchgate.net
These computational strategies have been successfully applied to various pyrrolidine-containing compounds, including the design of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) and matrix metalloproteinase-2 (MMP-2). tandfonline.comtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrrolidine (B122466) Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgslideshare.netscribd.com This method is crucial for predicting the activity of new, untested compounds and for understanding the key structural features that influence their potency. mdpi.com
Selection and Application of Physicochemical Parameters and Molecular Descriptors in QSAR
The foundation of a robust QSAR model lies in the careful selection of molecular descriptors that accurately represent the physicochemical properties of the molecules. frontiersin.org These descriptors can be broadly classified into several categories:
Lipophilic Parameters: These describe the hydrophobicity of a molecule, which is crucial for its absorption, distribution, and interaction with biological membranes and hydrophobic pockets of proteins. The partition coefficient (logP) is a commonly used lipophilic parameter. frontiersin.orgscribd.commlsu.ac.in The Hansch-Fujita constant (π) quantifies the hydrophobicity of a substituent relative to hydrogen. scribd.commlsu.ac.in
Electronic Parameters: These parameters describe the electronic properties of a molecule, such as its ability to donate or accept electrons, which is vital for forming interactions like hydrogen bonds and electrostatic interactions with the target. The Hammett constant (σ) is a measure of a substituent's electron-withdrawing or -donating ability. slideshare.netmlsu.ac.in Other electronic descriptors include dipole moment and electrostatic parameters. tandfonline.comnih.gov
Steric Parameters: These descriptors quantify the size and shape of a molecule or its substituents, which influence how well it fits into the binding site of a receptor. mlsu.ac.in Taft's steric parameter (Es) and Verloop steric parameters are commonly used. slideshare.netscribd.com
Topological Descriptors: These are numerical values derived from the 2D representation of a molecule that describe its size, shape, and degree of branching. frontiersin.org
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic structure and reactivity of a molecule. nih.gov
In a QSAR study on DPP-IV inhibitors with a pyrrolidine scaffold, over 150 descriptors were initially calculated, including molecular, electronic, and topological parameters. tandfonline.com After data reduction to remove redundant information, key descriptors like the shape flexibility index, Ipso atom E-state index, and dipole moment were found to be important for inhibitory activity. tandfonline.comnih.gov
Development and Validation of Predictive QSAR Models for Pyrrolidine Analogues
The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. mdpi.comresearchgate.net Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are employed to generate the QSAR equation. tandfonline.com
The statistical quality and predictive ability of the developed QSAR models are assessed using several validation metrics:
Coefficient of determination (R²): This measures the goodness of fit of the model to the training set data. nih.gov
Leave-one-out cross-validated coefficient (q² or r²(CV)): This assesses the internal predictive ability of the model. tandfonline.comnih.gov A high q² value indicates a robust model.
External validation (pred_r²): This evaluates the model's ability to predict the activity of the compounds in the test set. nih.gov
For a series of 47 pyrrolidine analogs acting as DPP-IV inhibitors, both MLR and PLS methods were used to develop robust QSAR models. tandfonline.comnih.gov The initial MLR model had a good R² value of 0.69 but a poor q² value of 0.06, indicating a lack of predictive power. tandfonline.com After refining the descriptors, a new model was developed with an R² of 0.73 and a much-improved q² of 0.31. tandfonline.com Similarly, 3D-QSAR models for pyrrolidine derivatives as neuraminidase inhibitors showed good statistical significance with R² values ranging from 0.731 to 0.830 and q² values from 0.560 to 0.611. nih.gov In another study on Mcl-1 inhibitors, CoMFA, CoMSIA, and HQSAR models were generated with good stability and predictability, as indicated by their high Q², R², and R²pred values. nih.gov
The insights gained from these QSAR models, often visualized through contour maps, can guide the design of new pyrrolidine derivatives with enhanced biological activity. researchgate.netnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into the interactions between a ligand, such as a this compound derivative, and its biological target at the molecular level.
Analysis of Ligand-Receptor Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org This technique is instrumental in understanding the binding mode and affinity of a ligand. For example, docking studies of pyrrolidine derivatives with influenza neuraminidase identified key residues like Trp178, Arg371, and Tyr406 in the active site and revealed that hydrogen bonds and electrostatic interactions are crucial for binding. nih.gov Similarly, docking analysis of pyrrolidine-2,3-dione derivatives with inducible nitric oxide synthase (iNOS) showed hydrogen bonding with Cys200 and Ser242, as well as stabilizing van der Waals interactions. beilstein-journals.org In the case of factor Xa inhibitors, a novel series of pyrrolidine-1,2-dicarboxamides was discovered through structure-based drug design, where docking played a key role. researchgate.net
The protonated pyrrolidine moiety often plays a critical role, embedding itself in aromatic cages and forming cation-pi interactions with surrounding amino acid residues. mdpi.com The specific interactions identified through docking can explain the structure-activity relationships observed experimentally. For instance, the loss of a stabilizing π-π interaction was attributed to the lower affinity of a pyrrolidine-based ligand at the α3β4 nicotinic acetylcholine (B1216132) receptor subtype compared to the α4β2 subtype. mdpi.com
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes. researchgate.net MD simulations of pyrrolidine-2,3-dione derivatives in complex with Cdk5/p25 showed that the inhibitors remained stably bound in the ATP-binding site throughout the simulation. nih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.govtandfonline.com
Conformational Analysis and Characterization of Binding Pockets
The conformation of the pyrrolidine ring itself is a critical determinant of biological activity. nih.gov The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to adopt various conformations, which can significantly influence its binding to a target. nih.govbeilstein-journals.org The conformation of the pyrrolidine ring can be tuned by factors such as the relative configuration of substituents and alkylation or acylation of the nitrogen atom. beilstein-journals.org For example, a cis-4-CF3 substituent on a pyrrolidine scaffold was shown to favor a pseudo-axial conformation of other substituents, which is important for GRP40 agonism. nih.gov
Computational methods are used to perform conformational analysis and characterize the binding pockets of target proteins. The shape and properties of the binding pocket dictate which ligands can bind effectively. For instance, in the design of selective Golgi α-mannosidase II inhibitors, molecular docking revealed that the length of an N-alkyl chain on a polyhydroxypyrrolidine was crucial for interacting with either a polar dyad (Asp270–Asp340) or a hydrophobic pocket (Pro298–Trp299), depending on the terminal functional group. rsc.org The discovery of induced hydrophobic pockets upon ligand binding, as seen with some pyrrolidine-based neuraminidase inhibitors, highlights the dynamic nature of binding sites and the importance of considering receptor flexibility in drug design. acs.org The substitution pattern on the pyrrolidine ring is also significant, with studies showing the importance of substitution at the 3rd position for interaction within the S2' pocket of MMP-2. tandfonline.com
Below is a table summarizing key computational findings for various pyrrolidine derivatives:
| Target | Pyrrolidine Derivative | Computational Method(s) | Key Findings |
| Dipeptidyl Peptidase IV (DPP-IV) | Pyrrolidine analogs | QSAR (MLR, PLS) | Shape flexibility, electronic properties, and dipole moment are important for activity. tandfonline.comnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Pyrrolidine-2,5-diones | Structure-based drug design | Identified derivatives with stronger binding affinity and better solubility. researchgate.netnih.govacs.org |
| Matrix Metalloproteinase-2 (MMP-2) | Sulfonyl pyrrolidines | HQSAR, CoMSIA, Docking, MD | Sulfonyl group interacts with Pro140 and catalytic Zn2+; p-tosyl group in S1' pocket is favorable. tandfonline.com |
| Influenza Neuraminidase | Pyrrolidine derivatives | Docking, 3D-QSAR | Hydrogen bonds and electrostatic interactions with key residues (Trp178, Arg371, Tyr406) are crucial. nih.gov |
| Cdk5/p25 Complex | Pyrrolidine-2,3-diones | Ligand-based pharmacophore, Docking, MD | Identified novel inhibitors that occupy the ATP-binding site and form stable interactions. nih.gov |
| Factor Xa | Pyrrolidine-1,2-dicarboxamides | Structure-based drug design | Led to the discovery of potent and orally bioavailable inhibitors. researchgate.net |
| Myeloid cell leukemia-1 (Mcl-1) | Pyrrolidine derivatives | QSAR (CoMFA, CoMSIA, HQSAR), Docking, MD | Developed predictive models and designed new potent inhibitors. nih.gov |
Mechanistic Insights into in Vitro Biological Activity of 3r Pyrrolidin 3 Ylmethanamine Derivatives
Enzyme Inhibition Mechanisms (In Vitro)
(3R)-Pyrrolidin-3-ylmethanamine derivatives have been investigated as inhibitors of various enzymes, playing key roles in different pathological conditions.
Identification of Specific Enzyme Targets and Inhibition Profiles
Research has identified several enzyme targets for this compound derivatives. These include, but are not limited to, monoamine oxidase (MAO), dipeptidyl peptidase IV (DPP-IV), and transglutaminase 2 (TG2).
Monoamine Oxidase (MAO): Certain thiazolylhydrazine-piperazine derivatives incorporating a pyrrolidine (B122466) moiety have been shown to be potent and selective inhibitors of MAO-A. For instance, specific derivatives have demonstrated significant inhibitory potency against MAO-A with IC50 values in the nanomolar range. mdpi.com
Dipeptidyl Peptidase IV (DPP-IV): A series of (3R,4S)-4-(2,4,5-trifluorophenyl)-pyrrolidin-3-ylamine derivatives have been synthesized and characterized as inhibitors of DPP-IV. These compounds have shown potential for the treatment of type 2 diabetes. tdx.cat
Transglutaminase 2 (TG2): Dihydroisoxazole inhibitors incorporating a pyrrolidine scaffold have been developed as inhibitors of human transglutaminase 2. These compounds exhibit varying degrees of potency and selectivity against different transglutaminase isoforms. acs.org
The inhibition profiles of these derivatives are often determined by the specific substitutions on the pyrrolidin-3-ylmethanamine core, which influence their binding affinity and selectivity for the target enzyme.
Characterization of Enzyme-Inhibitor Interaction Kinetics (In Vitro)
The kinetic characterization of enzyme-inhibitor interactions provides valuable information about the mechanism of inhibition.
Monoamine Oxidase (MAO): Studies on thiazolylhydrazine-piperazine derivatives have revealed a non-competitive mode of inhibition for MAO-A. This suggests that the inhibitors bind to a site on the enzyme that is distinct from the substrate-binding site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding. mdpi.com
Purine (B94841) Nucleoside Phosphorylase (PNP): Acyclic immucillin analogues, which can be considered structurally related to substituted pyrrolidines, have been shown to be potent inhibitors of human purine nucleoside phosphorylase (PNP). Some of these inhibitors exhibit slow-onset, tight-binding inhibition with very low dissociation constants (Kd) in the picomolar range. The flexible nature of these acyclic analogues allows them to adopt conformations that mimic the transition state of the enzyme-catalyzed reaction. nih.gov
Receptor Binding Studies (In Vitro)
This compound derivatives have also been extensively studied as ligands for various G-protein coupled receptors (GPCRs), demonstrating their potential in modulating neurotransmission and other physiological processes.
Affinity and Selectivity Profiling for Specific Receptor Subtypes
The affinity and selectivity of these derivatives for different receptor subtypes are critical determinants of their therapeutic potential and side-effect profiles.
Serotonin (5-HT) Receptors: Novel pyrroloquinoxaline derivatives have been synthesized and evaluated for their binding affinity to 5-HT3 receptors. These compounds have shown high affinity, with some exhibiting subnanomolar IC50 values in radioligand binding assays. bohrium.com Additionally, certain salicylamide (B354443) derivatives with an arylpiperazine moiety have demonstrated strong binding to 5-HT1A and 5-HT7 receptors. researchgate.net
Dopamine (B1211576) (D3) Receptors: Derivatives of this compound have been incorporated into dual-target ligands aiming for both μ-opioid receptor (MOR) agonism and dopamine D3 receptor (D3R) antagonism. The pyrrolidine moiety contributes to the rigidity and desired pKa of the linker, which is beneficial for D3R affinity and selectivity. nih.gov
Adenosine (B11128) Receptors: While not directly focused on this compound, studies on adenosine derivatives have shown that modifications at the N6-position and the ribose moiety can significantly impact affinity and efficacy at different adenosine receptor subtypes, including the A3 receptor. This highlights the importance of specific structural features in determining receptor subtype selectivity. nih.gov
The following table summarizes the binding affinities of selected this compound derivatives for various receptor subtypes.
| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki or IC50) | Reference |
| Pyrroloquinoxaline derivatives | 5-HT3 | Subnanomolar to low nanomolar | bohrium.com |
| Salicylamide derivatives | 5-HT1A, 5-HT7 | High affinity (pKi = 8.32–9.35) | researchgate.net |
| Dual-target MOR/D3R ligands | D3R | High affinity (Ki = 7.26 nM for compound 46) | nih.gov |
Elucidation of Ligand-Receptor Interaction Modes at a Molecular Level
Molecular docking and computational studies have been instrumental in understanding the molecular interactions between this compound derivatives and their receptor targets.
5-HT3 Receptor: Computational studies on novel 5-HT3 receptor ligands based on the pyrrolidone structure have helped to rationalize the ligand-receptor interaction modalities. These studies provide insights into the key interactions within the receptor's binding pocket that contribute to high affinity. nih.gov
Dopamine D3 Receptor: Docking studies of dual-target MOR/D3R ligands have revealed that the pyrrolidine moiety in the linker can adopt favorable conformations within the D3R binding site. A salt bridge interaction between the protonated amine of the linker and a key aspartate residue in the receptor is often a crucial interaction. nih.gov
Chemokine Receptors: While not directly involving this compound, structural analysis of chemokine receptor-ligand interactions has highlighted the importance of specific amino acid residues in the binding pockets. These studies provide a framework for understanding how small molecule ligands, including those with pyrrolidine scaffolds, can achieve high affinity and selectivity. acs.org
In Vitro Cellular Activity and Mechanistic Pathways
Beyond direct enzyme or receptor interactions, the cellular effects of this compound derivatives provide further mechanistic understanding.
α-Amylase and α-Glucosidase Inhibition: Pyrrolidine derivatives have been evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. Certain derivatives have shown robust inhibitory activity, suggesting their potential as antidiabetic agents. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyrrolidine ring are critical for activity. nih.gov
Cytotoxicity in Cancer Cells: Platinum(II) complexes incorporating chiral 2-aminomethylpyrrolidine ligands have been synthesized and evaluated for their cytotoxic activity against ovarian cancer cell lines. Some of these complexes have shown remarkable activity, even in cisplatin-resistant cells, and a lack of cross-resistance with cisplatin. This suggests a different mechanism of action or cellular uptake compared to traditional platinum-based drugs. researchgate.net
Modulation of HBV Core Protein: While not directly a this compound derivative, the use of a hydrophobic tagging strategy to degrade the Hepatitis B virus (HBV) core protein highlights a novel mechanistic pathway. This approach induces the degradation of the target protein through the autophagy-lysosome pathway. nih.gov
Future Directions and Emerging Research Avenues for 3r Pyrrolidin 3 Ylmethanamine
Exploration of Novel Synthetic Methodologies for Enantiopure Pyrrolidines
The development of efficient and stereoselective ways to synthesize enantiopure pyrrolidines, including (3R)-pyrrolidin-3-ylmethanamine, is a key area of modern organic chemistry. Future research is expected to concentrate on catalytic asymmetric methods that are both atom-economical and environmentally friendly.
A significant area of interest is the use of transition-metal-catalyzed asymmetric hydrogenation and hydroformylation of pyrrole (B145914) derivatives. For example, rhodium and ruthenium catalysts with chiral phosphine (B1218219) ligands have been successful in the enantioselective reduction of substituted pyrroles. Further research into new ligand designs and reaction conditions could lead to more efficient and selective syntheses of the (3R)-pyrrolidine core. scispace.com Another promising approach is organocatalysis. tandfonline.com Chiral Brønsted acids and proline derivatives have been effectively used in asymmetric reactions to build the pyrrolidine (B122466) ring with high enantioselectivity. mdpi.com The creation of new organocatalysts that work with a broader range of materials and conditions will be a major focus. tandfonline.com
Biocatalysis, which uses enzymes like imine reductases and transaminases, is also becoming a popular method for synthesizing chiral amines. The directed evolution of these enzymes can customize their activity and selectivity for making specific pyrrolidine derivatives, providing a green and highly efficient alternative to traditional chemical methods.
| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages |
| Asymmetric Hydrogenation | Transition metals (Rh, Ru) with chiral ligands | High enantioselectivity, well-established methods |
| Organocatalysis | Chiral Brønsted acids, Proline derivatives | Metal-free, mild reaction conditions |
| Biocatalysis | Imine reductases, Transaminases | High stereoselectivity, environmentally friendly |
Advanced Applications in Chemical Biology and Probe Development
The distinct structural characteristics of this compound make it a desirable scaffold for creating chemical probes to study biological processes. mdpi.com Its ability to be easily modified allows for the attachment of reporter groups like fluorophores, biotin (B1667282) tags, or photo-crosslinkers.
Future research will likely involve developing sophisticated probes for identifying and validating biological targets. For instance, activity-based probes with the pyrrolidine scaffold could be designed to label specific enzymes or receptors in their natural cellular environment, offering valuable insights into their function and regulation.
Additionally, the pyrrolidine ring system can act as a rigid framework for designing fluorescent sensors for metal ions or small molecules. tandfonline.com The amine group can be functionalized with a fluorophore, and the binding of an analyte to a receptor unit on the pyrrolidine can cause a change in the fluorescence signal.
Integration of Advanced Computational and Experimental Approaches for Rational Design
The combination of computational modeling and experimental synthesis is transforming drug discovery. For this compound, computational tools are increasingly used to predict how its derivatives will bind to biological targets and to guide the design of new, more effective, and selective ligands. mdpi.comnih.gov
Molecular docking and molecular dynamics simulations can offer detailed, atomic-level insights into the interactions between a pyrrolidine-based ligand and its protein target. nih.govnih.gov This information can be used to rationally design changes to the scaffold to improve binding affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to create predictive models that link the structural features of a series of pyrrolidine derivatives with their biological activity. nih.govscispace.com These models can then be used to virtually screen large libraries of compounds and prioritize the most promising ones for synthesis and testing.
The integration of machine learning and artificial intelligence with these computational methods is a promising future direction. These advanced algorithms can analyze large datasets of chemical structures and biological activities to find new patterns and design principles for developing next-generation pyrrolidine-based therapeutics.
Development of Pyrrolidine-Based Scaffolds for Multi-Target Approaches
The traditional "one target, one drug" approach is being questioned due to the complexity of many diseases. The creation of multi-target drugs, which can affect multiple biological targets at the same time, is becoming a promising therapeutic strategy. elsevierpure.comnih.gov
The this compound scaffold is well-suited for designing multi-target ligands. tandfonline.com Its versatile chemistry allows for the addition of different pharmacophoric groups at various positions on the pyrrolidine ring, making it possible to create molecules that can interact with multiple targets. tandfonline.com
For example, in the context of neurodegenerative diseases, a pyrrolidine-based scaffold could be designed with fragments that target both monoamine oxidase B (MAO-B) and the dopamine (B1211576) D3 receptor, two key players in Parkinson's disease. Similarly, in oncology, multi-target kinase inhibitors based on the pyrrolidine core could be developed to overcome drug resistance. tandfonline.com
The rational design of these multi-target agents will depend heavily on the computational methods described in the previous section, as well as a thorough understanding of the structural biology of the target proteins.
Q & A
Basic: What are the recommended synthetic routes for enantioselective synthesis of (3R)-pyrrolidin-3-ylmethanamine, and how can chiral purity be ensured?
Methodological Answer:
The synthesis of this compound often involves chiral resolution or asymmetric catalysis. Key approaches include:
- Chiral Pool Synthesis : Starting from naturally occurring chiral precursors (e.g., L-proline derivatives) to retain stereochemistry during ring-opening or functionalization .
- Enantioselective Catalysis : Using transition-metal catalysts (e.g., Ru or Rh complexes) with chiral ligands to induce asymmetry during hydrogenation of pyrrolidine intermediates .
- Protecting Group Strategies : Temporary protection of the primary amine (e.g., with Boc or Fmoc groups) to prevent racemization during reactions .
Quality Control : Chiral purity is validated via chiral HPLC (e.g., using Chiralpak® columns) or polarimetry. For example, a reported protocol achieved >99% enantiomeric excess (ee) using (R)-BINAP ligands in asymmetric hydrogenation .
Basic: How can researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR to confirm the pyrrolidine ring structure and amine functionality. NOESY experiments can resolve stereochemistry by detecting spatial proximity of protons .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated for related pyrrolidine derivatives in PubChem entries .
- Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) confirms molecular formula (CHN) and detects impurities .
Advanced: What experimental strategies address low yields in the alkylation of this compound derivatives?
Methodological Answer:
Low yields in alkylation may arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing time and improving regioselectivity (e.g., 30% yield increase in pyridine alkylation under microwave conditions) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while additives like KI promote nucleophilic substitution .
- Computational Screening : DFT calculations predict reactivity hotspots, guiding the selection of electrophiles (e.g., benzyl bromides vs. chlorides) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer:
Contradictions often stem from variability in experimental design. A systematic framework includes:
- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed cell lines, consistent IC measurement protocols) .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers or confounding factors (e.g., solvent effects on bioavailability) .
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .
Advanced: What computational tools predict the pharmacokinetic properties of this compound-based drug candidates?
Methodological Answer:
- QSAR Modeling : Predicts ADMET properties (e.g., logP, permeability) using descriptors like topological polar surface area (TPSA) .
- Molecular Docking : Software like AutoDock Vina simulates binding to target receptors (e.g., GPCRs) to prioritize analogs with optimal interactions .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations in GROMACS) .
Basic: What safety considerations are critical when handling this compound in the lab?
Methodological Answer:
- Toxicity Screening : Perform Ames tests or zebrafish embryo assays to preliminarily assess mutagenicity and acute toxicity .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and vapor-resistant goggles due to potential amine reactivity .
- Waste Disposal : Neutralize excess compound with acetic acid before disposal to prevent environmental contamination .
Advanced: How can enzymatic methods improve the scalability of this compound synthesis?
Methodological Answer:
- Biocatalysis : Use transaminases or imine reductases for enantioselective amination, achieving higher turnover numbers (TON > 1,000) under mild conditions .
- Immobilized Enzymes : Enzyme-coated magnetic nanoparticles enable easy recovery and reuse, reducing costs in multi-step syntheses .
Advanced: What strategies optimize the stability of this compound in aqueous formulations?
Methodological Answer:
- pH Control : Maintain solutions at pH 4–6 to protonate the amine and reduce oxidation .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) extends shelf life by preventing hydrolysis .
- Antioxidant Additives : Include ascorbic acid (0.1% w/v) to scavenge free radicals in storage buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
